molecular formula C31H33NO10 B14122072 (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one 2,3-bis(benzoyloxy)succinate

(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one 2,3-bis(benzoyloxy)succinate

Cat. No.: B14122072
M. Wt: 579.6 g/mol
InChI Key: BTQXAVPTGXQONO-CICJTZRQSA-N
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Description

(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one 2,3-bis(benzoyloxy)succinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylamino group, a methoxyphenyl group, and a methylpropanone moiety, along with a bis(benzoyloxy)succinate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one 2,3-bis(benzoyloxy)succinate typically involves multiple steps, including the formation of the core structure and subsequent esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one 2,3-bis(benzoyloxy)succinate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one 2,3-bis(benzoyloxy)succinate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one 2,3-bis(benzoyloxy)succinate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one
  • 2,3-bis(benzoyloxy)succinate derivatives

Uniqueness

(S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one 2,3-bis(benzoyloxy)succinate stands out due to its unique combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C31H33NO10

Molecular Weight

579.6 g/mol

IUPAC Name

2,3-dibenzoyloxybutanedioic acid;(2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

InChI

InChI=1S/C18H14O8.C13H19NO2/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;1-10(9-14(2)3)13(15)11-6-5-7-12(8-11)16-4/h1-10,13-14H,(H,19,20)(H,21,22);5-8,10H,9H2,1-4H3/t;10-/m.0/s1

InChI Key

BTQXAVPTGXQONO-CICJTZRQSA-N

Isomeric SMILES

C[C@@H](CN(C)C)C(=O)C1=CC(=CC=C1)OC.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(CN(C)C)C(=O)C1=CC(=CC=C1)OC.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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